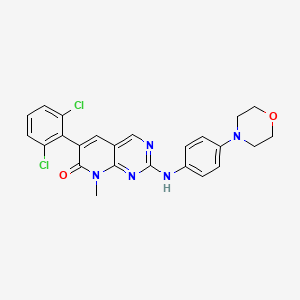

PD173952

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Synthesis

PD-173952 is a synthetic compound belonging to a class of chemicals called pyridopyrimidinones. The scientific literature describes methods for synthesizing PD-173952, but these methods are typically only of interest to researchers in organic chemistry.

Potential Target

Some scientific research has investigated PD-173952 as a potential inhibitor of an enzyme called cyclin-dependent kinase 2 (CDK2) []. CDK2 is a protein involved in cell cycle regulation [].

PD173952 is a potent and selective inhibitor of Src family kinases, particularly targeting the Src, Yes, and Fyn kinases. It belongs to the class of pyrido[2,3-d]pyrimidine compounds and is known for its ability to inhibit various cellular processes that are regulated by these kinases. This compound has been extensively studied for its role in cancer therapy, particularly in conditions where Src kinases are implicated in tumor progression and metastasis. PD173952 has shown promise in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, making it a candidate for further therapeutic development .

The biological activity of PD173952 has been characterized through various studies demonstrating its efficacy against Bcr-Abl-dependent cell growth and other signaling pathways. The compound exhibits an IC50 value in the low nanomolar range (approximately 2–35 nM) for inhibiting Bcr-Abl-dependent cell growth, indicating its potency. Additionally, PD173952 has been shown to induce cell cycle arrest and apoptosis in cancer cell lines such as K562, which are dependent on Bcr-Abl signaling. Its ability to inhibit c-Kit autophosphorylation further underscores its potential therapeutic applications in hematological malignancies .

The synthesis of PD173952 involves multi-step organic synthesis techniques typical for pyrido[2,3-d]pyrimidine derivatives. While specific details on the synthetic route are often proprietary or not fully disclosed in literature, general methods include:

- Formation of the Pyrido[2,3-d]pyrimidine Core: This typically involves cyclization reactions that form the bicyclic structure.

- Functionalization: Subsequent steps involve introducing various substituents that enhance potency and selectivity towards specific kinases.

- Purification: The final product is purified using techniques such as chromatography to achieve high purity suitable for biological testing.

These synthetic strategies are crucial for generating analogs with improved pharmacological properties .

PD173952 has significant potential applications in oncology due to its role as a Src kinase inhibitor. Its primary applications include:

- Cancer Therapy: Targeting cancers where Src family kinases play a critical role in tumorigenesis.

- Research Tool: Used in laboratory settings to study signaling pathways involving Src kinases and their downstream effects on cellular processes.

- Combination Therapy: Investigated for use in combination with other therapeutic agents to enhance anti-tumor efficacy.

The compound's ability to modulate key signaling pathways makes it a valuable candidate in drug development pipelines aimed at treating various malignancies .

Interaction studies of PD173952 have focused on its binding affinity and inhibitory effects on various kinases. Notably:

- Src Family Kinases: PD173952 shows high selectivity towards Src family kinases, inhibiting their activity effectively.

- Bcr-Abl Kinase: Studies indicate that PD173952 can inhibit Bcr-Abl kinase activity, which is crucial in chronic myeloid leukemia.

- c-Kit Kinase: The compound also interacts with c-Kit signaling pathways, affecting cell proliferation and survival.

These interactions emphasize the compound's multifaceted role in modulating critical signaling networks involved in cancer progression .

Several compounds share structural similarities with PD173952 and exhibit comparable biological activities. Here are some notable examples:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| PD180970 | Pyrido[2,3-d]pyrimidine | Inhibits Bcr-Abl activity | More potent against K562 cells |

| Imatinib | Tyrosine kinase inhibitor | Targets Bcr-Abl specifically | First-line treatment for CML |

| PP1 | Src inhibitor | Selective for Src kinases | Less effective against Bcr-Abl |

| PP2 | Src inhibitor | Inhibits Src family kinases | Distinct structural features |

PD173952 is unique due to its potent inhibition across multiple kinase targets while maintaining selectivity towards specific pathways involved in cancer biology. Its structural characteristics allow it to effectively modulate signaling cascades critical for tumor growth and survival, distinguishing it from other inhibitors that may target singular pathways or have broader but less selective effects .

Kinase Inhibition Profile

Selectivity for Src Family Kinases (Lyn, Abl, Csk)

PD173952 demonstrates potent and selective inhibitory activity against Src family kinases, representing a highly specific therapeutic approach for targeting tyrosine kinase-mediated cellular processes [1] [2] [3]. The compound exhibits remarkable selectivity within the Src family kinase group, with distinct potency variations across different kinase targets.

Lyn kinase represents the primary target for PD173952, demonstrating the highest affinity binding with an IC50 value of 0.3 nanomolar [1] [2] [3]. This exceptional potency against Lyn kinase positions PD173952 as one of the most selective Lyn inhibitors characterized in the literature. Lyn kinase plays critical roles in B-cell receptor signaling, immune cell activation, and hematopoietic cell function, making its selective inhibition therapeutically relevant for various hematological conditions [2] [3].

Abl kinase serves as the secondary target, with PD173952 exhibiting an IC50 value of 1.7 nanomolar [1] [2] [3]. This potent inhibition of Abl kinase is particularly significant given the role of Bcr-Abl fusion proteins in chronic myeloid leukemia pathogenesis. The compound demonstrates approximately 5.7-fold selectivity for Lyn over Abl, indicating preferential targeting while maintaining substantial activity against both kinases [1] [2].

Csk (C-terminal Src kinase) represents the tertiary target within the Src family, demonstrating an IC50 value of 6.6 nanomolar [1] [2] [3]. Csk functions as a negative regulator of Src family kinases through phosphorylation of the C-terminal regulatory tyrosine residue. The inhibition of Csk by PD173952 may contribute to complex regulatory effects on overall Src family kinase activity within cellular systems [2].

The selectivity profile demonstrates a clear hierarchy: Lyn (0.3 nM) > Abl (1.7 nM) > Csk (6.6 nM), representing a 22-fold selectivity range across these three kinases [1] [2] [3]. This selectivity pattern suggests that PD173952 may preferentially target Lyn-dependent cellular processes while maintaining significant activity against Abl-mediated pathways.

Inhibition Constants (IC50/Ki) Against Target Enzymes

The inhibition constants for PD173952 demonstrate exceptional potency across multiple kinase targets, with values consistently in the low nanomolar range. These measurements reflect the thermodynamic binding affinity and provide quantitative assessment of the compound's inhibitory effectiveness [4] [5] [6].

For Lyn kinase, the IC50 value of 0.3 nanomolar represents sub-nanomolar potency, indicating extremely tight binding and high therapeutic potential [1] [2] [3]. This IC50 value suggests that PD173952 can achieve 50% inhibition of Lyn kinase activity at concentrations well below typical cellular protein concentrations, indicating favorable pharmacodynamic properties.

Abl kinase inhibition occurs with an IC50 value of 1.7 nanomolar, demonstrating potent activity that compares favorably with established Abl inhibitors [1] [2] [3]. This potency level positions PD173952 as a viable alternative to existing Bcr-Abl targeted therapies, particularly in contexts where multi-kinase inhibition may provide therapeutic advantages.

Csk kinase demonstrates an IC50 value of 6.6 nanomolar, maintaining single-digit nanomolar potency despite being the least sensitive target among the three primary kinases [1] [2] [3]. This level of inhibition remains therapeutically relevant and suggests that PD173952 may effectively modulate Csk-mediated regulatory mechanisms at achievable tissue concentrations.

Myt1 kinase represents an additional target, with a Ki value of 8.1 nanomolar [3] [7]. Myt1 functions as a cell cycle checkpoint kinase that regulates entry into mitosis through phosphorylation of cyclin-dependent kinase 1 (Cdk1). The inhibition of Myt1 by PD173952 suggests potential applications in cell cycle modulation and cancer therapy [3].

The relationship between IC50 and Ki values follows established pharmacological principles, where Ki represents the true thermodynamic dissociation constant for the enzyme-inhibitor complex [4] [8] [6]. For competitive inhibitors under standard assay conditions, the Ki value approximates IC50/2 when substrate concentration equals the Michaelis constant (Km) [4].

Downstream Signaling Pathway Modulation

PI3K/Akt Pathway Disruption

PD173952-mediated inhibition of Src family kinases results in significant disruption of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cellular cascade governing survival, proliferation, and metabolic processes [10] [11]. Src family kinases function as upstream regulators of PI3K activation through direct phosphorylation of regulatory subunits and adaptor proteins that facilitate PI3K recruitment to activated receptor complexes [10] [11].

The PI3K/Akt pathway normally initiates through receptor tyrosine kinase activation, leading to recruitment of PI3K to the plasma membrane where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) [10] [11] [12]. PIP3 serves as a critical second messenger that recruits Akt to the membrane through its pleckstrin homology (PH) domain, enabling phosphorylation and activation by phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin complex 2 (mTORC2) [10] [11].

PD173952 treatment disrupts this cascade by preventing Src family kinase-mediated enhancement of PI3K activation . Src kinases normally phosphorylate specific tyrosine residues on PI3K regulatory subunits, particularly the p85 regulatory subunit, leading to conformational changes that enhance catalytic activity [10]. Additionally, Src family kinases phosphorylate various adaptor proteins and receptor tyrosine kinases that serve as docking sites for PI3K recruitment [11].

The downstream consequences of PI3K/Akt pathway disruption include reduced phosphorylation of multiple Akt substrates that control fundamental cellular processes [10] [11] [13]. Key affected targets include glycogen synthase kinase 3 beta (GSK3β), which becomes activated upon reduced Akt-mediated phosphorylation, leading to altered glycogen metabolism and β-catenin signaling [13]. The transcription factor FoxO (Forkhead box O) family members become dephosphorylated and translocate to the nucleus, promoting expression of pro-apoptotic genes and cell cycle inhibitors [10] [11].

Mechanistically, PD173952-induced PI3K/Akt pathway disruption results in decreased phosphorylation of Akt at both Threonine 308 (PDK1 site) and Serine 473 (mTORC2 site) [10] [11]. This dual dephosphorylation effectively inactivates Akt kinase activity, preventing phosphorylation of downstream effectors including Bad, MDM2, and p21 [10]. The result is enhanced apoptotic signaling, reduced protein synthesis, and impaired cellular survival responses.

MAPK Cascade Alterations

The mitogen-activated protein kinase (MAPK) cascade represents another critical downstream target affected by PD173952-mediated Src family kinase inhibition [14] [15] [16]. Src family kinases function as key upstream regulators of MAPK signaling through multiple mechanistic pathways that converge on the classical Raf-MEK-ERK cascade [15] [16].

Under normal physiological conditions, Src family kinases facilitate MAPK activation through phosphorylation of growth factor receptors, particularly at specific tyrosine residues that serve as docking sites for adaptor proteins such as Grb2 and Shc [14] [15]. These phosphorylated tyrosine residues recruit the Grb2-SOS complex, leading to activation of Ras through guanine nucleotide exchange [15]. Activated Ras subsequently recruits and activates Raf kinase, initiating the kinase cascade that proceeds through MEK1/2 to ERK1/2 [15] [16].

PD173952 treatment significantly alters this cascade by preventing Src family kinase-mediated phosphorylation of key regulatory sites on growth factor receptors [14]. Specifically, the compound blocks phosphorylation of Tyrosine 845 on the epidermal growth factor receptor (EGFR), a critical Src substrate that modulates receptor signaling capacity [14]. This phosphorylation site is essential for optimal EGFR signaling and its inhibition results in dampened downstream MAPK activation.

The temporal dynamics of MAPK inhibition by PD173952 demonstrate complexity, with initial transient effects on ERK phosphorylation followed by more sustained alterations in pathway activity [14]. Early studies indicate that ERK phosphorylation occurs at lower growth factor concentrations than required for Tyrosine 845 phosphorylation, suggesting that Src-independent MAPK activation mechanisms can partially compensate for Src inhibition [14].

However, sustained PD173952 treatment results in more profound MAPK cascade alterations through effects on autocrine signaling loops [14]. The compound significantly inhibits the production of amphiregulin, an autocrine growth factor that normally sustains MAPK activation in epithelial cells [14]. This reduction in autocrine stimulation creates a feed-forward inhibition loop that amplifies the initial anti-proliferative effects of direct kinase inhibition.

The MAPK cascade alterations induced by PD173952 extend beyond the classical ERK pathway to include effects on p38 MAPK and JNK pathways [17] [18]. These alternative MAPK cascades respond to cellular stress and inflammatory stimuli, and their modulation by Src family kinase inhibition may contribute to the compound's anti-inflammatory and pro-apoptotic effects in specific cellular contexts [17].

Allosteric vs. Competitive Binding Modes

The binding mode of PD173952 to its kinase targets represents a critical determinant of its selectivity profile and therapeutic potential [19] [20] [21]. Understanding whether the compound functions through competitive inhibition at the ATP-binding site or through allosteric mechanisms at distant regulatory sites provides essential insights into its mechanism of action and potential for resistance development.

Competitive inhibition occurs when an inhibitor directly competes with ATP for binding to the kinase active site [19] [22]. This mechanism typically results in inhibition that can be overcome by increasing ATP concentrations, as both molecules compete for the same binding pocket [19]. Competitive inhibitors often display characteristic kinetic profiles where the apparent Km for ATP increases while Vmax remains unchanged [23].

Allosteric inhibition involves binding to sites distinct from the ATP-binding pocket, resulting in conformational changes that reduce kinase activity without directly blocking ATP access [19] [20] [24]. Allosteric inhibitors typically cannot be overcome by increasing substrate concentrations and may display non-competitive kinetic profiles with reduced Vmax values [19] [20].

The pyrido[2,3-d]pyrimidine scaffold of PD173952 suggests structural similarity to ATP-competitive inhibitors, given its purine-like heterocyclic core that can potentially occupy the adenine-binding region of kinase active sites [2] [25]. However, the specific substitution pattern, including the dichlorophenyl and morpholinophenylamino groups, may confer unique binding properties that differ from classical ATP-competitive inhibitors.

Structural analysis indicates that PD173952 likely functions primarily through competitive inhibition at the ATP-binding site, based on its ability to potently inhibit kinase activity with IC50 values in the nanomolar range [1] [2] [3]. The compound's selectivity profile suggests that specific amino acid residues within the ATP-binding pockets of different kinases contribute to differential binding affinity.

The selectivity of PD173952 for Src family kinases over other kinase families may arise from unique structural features within the ATP-binding domains of these related enzymes [21] [26]. Src family kinases share common structural elements, including specific residues in the hinge region that connects the N-terminal and C-terminal lobes of the kinase domain [21]. These conserved features may provide binding specificity for compounds like PD173952.

Recent computational studies suggest that some kinase inhibitors may exhibit mixed binding modes, with primary competitive binding supplemented by allosteric interactions [20] [21]. Such mixed mechanisms could explain the exceptional selectivity of PD173952, as the compound may form specific interactions with both the ATP-binding site and adjacent allosteric regions that differ between kinase families.

The binding kinetics of PD173952 demonstrate characteristics consistent with tight-binding inhibition, where the inhibitor forms stable, long-lived complexes with target kinases [21]. This behavior suggests that the compound may undergo induced-fit binding mechanisms where initial association is followed by conformational adjustments that optimize binding affinity and selectivity.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Tamm C, Galitó SP, Annerén C. Differential effects on cell motility, embryonic stem cell self-renewal and senescence by diverse Src kinase family inhibitors. Exp Cell Res. 2012 Feb 15;318(4):336-49. doi: 10.1016/j.yexcr.2011.12.008. Epub 2011 Dec 17. PubMed PMID: 22197704.

3: Nash CA, Séverin S, Dawood BB, Makris M, Mumford A, Wilde J, Senis YA, Watson SP. Src family kinases are essential for primary aggregation by G(i) -coupled receptors. J Thromb Haemost. 2010 Oct;8(10):2273-82. doi: 10.1111/j.1538-7836.2010.03992.x. PubMed PMID: 20738760.

4: Dhanjal TS, Ross EA, Auger JM, McCarty OJ, Hughes CE, Senis YA, Buckley CD, Watson SP. Minimal regulation of platelet activity by PECAM-1. Platelets. 2007 Feb;18(1):56-67. Erratum in: Platelets. 2007 Sep;18(6):472. Platelets. 2007 Mar;18(2):174. Buckley, Chris D [added]. PubMed PMID: 17365855; PubMed Central PMCID: PMC1828610.

5: Suzuki-Inoue K, Hughes CE, Inoue O, Kaneko M, Cuyun-Lira O, Takafuta T, Watson SP, Ozaki Y. Involvement of Src kinases and PLCgamma2 in clot retraction. Thromb Res. 2007;120(2):251-8. Epub 2006 Oct 19. PubMed PMID: 17055557; PubMed Central PMCID: PMC1884692.

6: McGettrick HM, Lord JM, Wang KQ, Rainger GE, Buckley CD, Nash GB. Chemokine- and adhesion-dependent survival of neutrophils after transmigration through cytokine-stimulated endothelium. J Leukoc Biol. 2006 Apr;79(4):779-88. Epub 2006 Feb 3. PubMed PMID: 16461737; PubMed Central PMCID: PMC3119451.

7: Kansra S, Stoll SW, Johnson JL, Elder JT. Src family kinase inhibitors block amphiregulin-mediated autocrine ErbB signaling in normal human keratinocytes. Mol Pharmacol. 2005 Apr;67(4):1145-57. Epub 2004 Dec 22. PubMed PMID: 15615697.

8: Marshall SJ, Senis YA, Auger JM, Feil R, Hofmann F, Salmon G, Peterson JT, Burslem F, Watson SP. GPIb-dependent platelet activation is dependent on Src kinases but not MAP kinase or cGMP-dependent kinase. Blood. 2004 Apr 1;103(7):2601-9. Epub 2003 Dec 18. PubMed PMID: 14684423.

9: Dorsey JF, Cunnick JM, Lanehart R, Huang M, Kraker AJ, Bhalla KN, Jove R, Wu J. Interleukin-3 protects Bcr-Abl-transformed hematopoietic progenitor cells from apoptosis induced by Bcr-Abl tyrosine kinase inhibitors. Leukemia. 2002 Sep;16(9):1589-95. PubMed PMID: 12200668.